molecular formula C16H11FN2O3 B1343931 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid CAS No. 763114-26-7

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

Cat. No.: B1343931
CAS No.: 763114-26-7
M. Wt: 298.27 g/mol
InChI Key: PAXLJNGPFJEKQX-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (CAS No. 763114-26-7) is a fluorinated benzoic acid derivative featuring a phthalazinone moiety. Its molecular formula is C₁₆H₁₁FN₂O₃, with a molecular weight of 298.27 g/mol . Key physicochemical properties include:

  • XLogP3: 2.2 (indicating moderate lipophilicity)
  • Hydrogen Bond Donor/Acceptor Count: 2 and 5, respectively
  • Topological Polar Surface Area: 78.8 Ų .

Pharmacological Significance
This compound serves as a critical intermediate in synthesizing olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor approved for BRCA-mutated cancers . It also exhibits dual inhibitory activity against PARP-1 and histone deacetylase (HDAC-1) when modified with specific zinc-binding groups (ZBGs), such as benzamide derivatives .

Properties

IUPAC Name

2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-7H,8H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXLJNGPFJEKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647416
Record name 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
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Molecular Weight

298.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763114-26-7
Record name 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid
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Record name 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
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Mechanism of Action

Target of Action

. PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.

Mode of Action

. . This inhibition leads to the accumulation of DNA damage, resulting in cell death, particularly in cells with defective DNA repair mechanisms.

Biochemical Pathways

The inhibition of PARP affects the DNA repair pathway.

Pharmacokinetics

Result of Action

. This makes it a potential therapeutic agent for the treatment of certain types of cancer.

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of PARP. PARP inhibitors are crucial in cancer therapy as they prevent cancer cells from repairing their DNA, leading to cell death. The compound interacts with the PARP enzyme by binding to its catalytic domain, thereby inhibiting its activity. This interaction is essential for the compound’s effectiveness in disrupting DNA repair mechanisms in cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cell death by inhibiting DNA repair, leading to the accumulation of DNA damage. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound disrupts the normal function of PARP, resulting in the activation of cell death pathways such as apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of PARP. The compound binds to the catalytic domain of PARP, preventing the enzyme from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of single-strand breaks in DNA, which, if not repaired, can result in double-strand breaks and ultimately cell death. The compound’s ability to inhibit PARP activity is crucial for its therapeutic potential in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH. Over time, the compound may degrade, leading to a reduction in its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting DNA repair and inducing cell death in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP activity without causing significant toxicity. At higher doses, the compound can induce toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA repair and cell death. The compound interacts with enzymes such as PARP, leading to the inhibition of its activity. This interaction affects metabolic flux and metabolite levels, particularly those involved in DNA repair processes. The compound’s role in these pathways is crucial for its effectiveness in cancer therapy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to reach its target sites, such as the nucleus where PARP is located, is essential for its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on PARP. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus is critical for its role in inhibiting DNA repair and inducing cell death in cancer cells.

Biological Activity

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (CAS No. 763114-26-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H11FN2O3C_{16}H_{11}FN_{2}O_{3}, with a molecular weight of 298.27 g/mol. The compound features a benzoic acid moiety substituted with a fluorine atom and a phthalazinone derivative, contributing to its unique biological profile.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been shown to exhibit activity against various bacterial strains, including multidrug-resistant organisms. For instance, a study indicated that derivatives of phthalazinone compounds could inhibit the growth of Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria through disruption of bacterial cell wall integrity and interference with essential metabolic pathways .

The proposed mechanism involves the inhibition of key enzymes involved in bacterial DNA synthesis and cell wall formation. This inhibition can lead to bacterial cell death or stasis, making it a candidate for further development as an antibiotic . Additionally, molecular docking studies suggest that the compound may interact with specific target proteins critical for bacterial survival .

Study 1: Antimicrobial Efficacy

A recent research paper evaluated the antimicrobial efficacy of several phthalazinone derivatives, including this compound. The study reported an IC50 value indicating potent activity against Staphylococcus aureus and Escherichia coli strains. The compound demonstrated significant bactericidal effects at concentrations lower than those required for traditional antibiotics .

Study 2: In Vivo Testing

In vivo studies have shown that compounds similar to this compound can protect against infections in animal models. For example, mice treated with phthalazinone derivatives exhibited reduced mortality rates in models of sepsis induced by E. coli compared to untreated controls .

Data Table: Biological Activity Summary

Activity Target Organism IC50/EC50 Mechanism
AntimicrobialStaphylococcus aureus< 10 µMInhibition of cell wall synthesis
AntimicrobialEscherichia coli< 15 µMDisruption of DNA synthesis
AntitubercularMycobacterium tuberculosis< 20 µMInhibition of metabolic pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituents on the benzamide or phthalazinone moieties, impacting pharmacological activity, solubility, and target selectivity. Below is a comparative analysis:

Compound Name & CAS No. Molecular Formula Molecular Weight (g/mol) Key Modifications Biological Activity
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (763114-26-7) C₁₆H₁₁FN₂O₃ 298.27 Parent compound; unmodified benzamide Dual PARP-1/HDAC-1 inhibitor (derivatives); intermediate for olaparib
Compound 18 (from Tian et al. ) Not specified Not specified Benzamide ZBG; hybrid olaparib-chidamide Dual PARP-1/HDAC-1 inhibition; superior activity in BRCA-proficient K562 and MDA-MB-231 cells
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-propylbenzohydrazide (B2) C₁₉H₁₉FN₄O₂ 355.16 Propyl hydrazide substitution Enhanced solubility; potential PARP inhibition (preclinical)
2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1174044-71-3) C₁₇H₁₃FN₂O₄ 328.29 Methoxy group on phthalazinone Improved metabolic stability; under evaluation for HDAC selectivity
4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid (152567-94-7) C₁₅H₁₀N₂O₃ 266.26 Lack of fluorine and methylene linker Reduced PARP affinity; primarily used as a synthetic intermediate

Key Research Findings

  • Dual PARP/HDAC Inhibition : Compound 18, derived from the parent structure, shows IC₅₀ values comparable to olaparib (PARP-1) and chidamide (HDAC-1), with synergistic anti-proliferative effects in BRCA-proficient cancers .
  • Structural-Activity Relationship (SAR): Fluorine at the 2-position and the methylene linker between benzoic acid and phthalazinone are critical for PARP-1 binding. Removal of fluorine (as in 152567-94-7) reduces potency by >50% .
  • Synthetic Advancements : Boc-deprotection and HBTU-mediated coupling methods for olaparib synthesis using the parent compound achieve yields >85%, surpassing traditional routes .

Data Tables

Table 1: Physicochemical Comparison of Selected Analogues

Property Parent Compound (763114-26-7) Compound 18 B2 1174044-71-3
Molecular Weight 298.27 ~500 (estimated) 355.16 328.29
logP 2.2 3.5 2.8 2.5
Solubility (mg/mL, aqueous) 0.1 <0.05 1.2 0.3
HDAC-1 IC₅₀ (nM) N/A 12.4 N/A N/A
PARP-1 IC₅₀ (nM) 15.8 8.2 22.3 45.6

Q & A

Basic: What spectroscopic and chromatographic methods are used to confirm the structure of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR identifies aromatic protons (δ 7–8 ppm for benzoic acid and phthalazine rings) and methylene protons (δ ~4 ppm for the –CH2_2– linker) .
    • 13^{13}C NMR confirms carbonyl groups (C=O at ~170 ppm for the phthalazinone and benzoic acid moieties) .
  • High-Performance Liquid Chromatography (HPLC):
    • Purity assessment using a C18 column with acetic acid/methanol/water eluent (e.g., 1% acetic acid, 25% methanol, 74% H2_2O) to resolve impurities .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) verifies the molecular ion [M+H]+^+ at m/z 327.08 (C16_{16}H11_{11}FN2_2O3_3) .

Advanced: How can synthetic routes be optimized to improve the yield of this compound while minimizing by-products?

Answer:

  • Stepwise Synthesis:
    • Methylation of phthalazinone: Use BBr3_3 in anhydrous dichloromethane to cleave methoxy groups under inert conditions (yield: ~57%) .
    • Coupling reaction: Link the fluorobenzoic acid moiety to the phthalazinone via a methylene bridge using DCC (dicyclohexylcarbodiimide) as a coupling agent in THF .
  • Optimization Strategies:
    • Control reaction temperature (20–25°C) to prevent side reactions like over-alkylation.
    • Purify intermediates via silica column chromatography (e.g., ethyl acetate/petroleum ether) .
    • Monitor reaction progress via TLC (Rf_f ~0.62 in hexane/EtOH) .

Basic: What functional groups dominate the reactivity of this compound in biological systems?

Answer:

  • Fluorine Substituent:
    • Enhances lipophilicity and metabolic stability via C–F bond strength, influencing membrane permeability .
  • Phthalazinone Ring:
    • Acts as a hydrogen-bond acceptor, potentially targeting enzymes like poly(ADP-ribose) polymerase (PARP) .
  • Benzoic Acid:
    • Facilitates salt formation (e.g., sodium salt) for improved aqueous solubility in in vitro assays .

Advanced: How can contradictory data on this compound’s enzyme inhibition potency be resolved?

Answer:

  • Experimental Design Adjustments:
    • Use standardized assay conditions (e.g., pH 7.4, 37°C) and validate enzyme sources (e.g., recombinant vs. tissue-extracted proteins).
    • Include positive controls (e.g., olaparib for PARP inhibition) to benchmark activity .
  • Structural Analysis:
    • Perform X-ray crystallography or molecular docking to confirm binding interactions with the phthalazinone and fluorobenzoic acid moieties .
  • Data Normalization:
    • Account for batch-to-batch variability in compound purity using HPLC and adjust IC50_{50} values accordingly .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

  • Storage:
    • Store at –20°C in airtight, light-resistant containers under argon to prevent hydrolysis of the phthalazinone ring .
  • Solubility Considerations:
    • Reconstitute in DMSO (≤10 mM stock) for biological assays; avoid aqueous buffers with high pH (>8) to prevent deprotonation of the benzoic acid group .

Advanced: How does the fluorine substitution pattern influence this compound’s pharmacokinetic properties?

Answer:

  • Metabolic Stability:
    • Fluorine at position 2 of the benzoic acid reduces CYP450-mediated oxidation, prolonging half-life in in vivo models .
  • Tissue Distribution:
    • Increased logP (predicted ~2.5) due to fluorine enhances blood-brain barrier penetration, validated via LC-MS/MS in rodent plasma .
  • Comparative Studies:
    • Synthesize analogs (e.g., 3-fluoro or non-fluorinated derivatives) and compare AUC (area under the curve) in pharmacokinetic assays .

Basic: What chromatographic methods are suitable for quantifying this compound in biological matrices?

Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
    • Column: C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile phase: 0.1% formic acid in water/acetonitrile (gradient elution).
    • Limit of quantification (LOQ): ≤10 ng/mL in plasma .
  • Validation Parameters:
    • Include linearity (R2^2 >0.99), intra-day precision (±15%), and recovery (>85%) per FDA guidelines .

Advanced: What strategies can mitigate toxicity observed in preclinical studies?

Answer:

  • Structural Modifications:
    • Introduce electron-withdrawing groups (e.g., –NO2_2) to the phthalazinone ring to reduce off-target binding .
  • Dose Optimization:
    • Conduct MTD (maximum tolerated dose) studies in rodents using escalating doses (1–100 mg/kg) with hematological and histological endpoints .
  • Prodrug Approach:
    • Synthesize ester prodrugs (e.g., ethyl ester) to improve bioavailability and reduce gastric irritation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

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